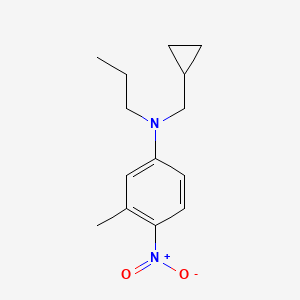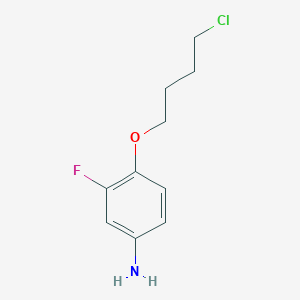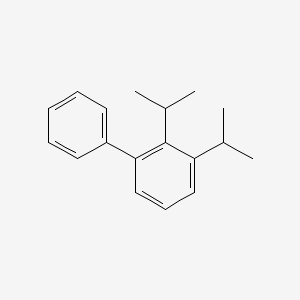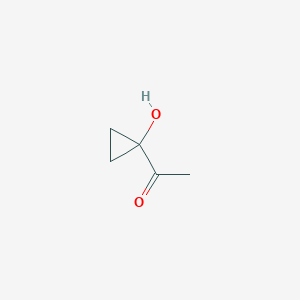
1-(1-Hydroxycyclopropyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxycyclopropyl)ethanone is an organic compound with the molecular formula C5H8O2 It features a cyclopropyl ring substituted with a hydroxy group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-hydroxycyclopropyl)ethanone typically involves the reaction of cyclopropyl ketones with appropriate reagents to introduce the hydroxy group. One common method is the hydroxylation of cyclopropyl ketones using oxidizing agents under controlled conditions. For instance, the reaction of cyclopropyl methyl ketone with hydroxylamine can yield 1-(1-hydroxycyclopropyl)ethanone .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Hydroxycyclopropyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropyl alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Cyclopropyl carboxylic acids or ketones.
Reduction: Cyclopropyl alcohols.
Substitution: Various substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
1-(1-Hydroxycyclopropyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-hydroxycyclopropyl)ethanone involves its interaction with molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropyl ring’s strain can also affect the compound’s reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Cyclopropyl methyl ketone: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Cyclopropyl carbinol: Contains a hydroxy group but lacks the ethanone moiety, leading to different reactivity and applications.
Uniqueness: 1-(1-Hydroxycyclopropyl)ethanone is unique due to the presence of both a hydroxy group and an ethanone moiety on the cyclopropyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C5H8O2 |
|---|---|
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
1-(1-hydroxycyclopropyl)ethanone |
InChI |
InChI=1S/C5H8O2/c1-4(6)5(7)2-3-5/h7H,2-3H2,1H3 |
Clave InChI |
WKMJEXPYKFWEFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


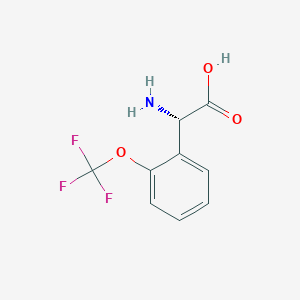
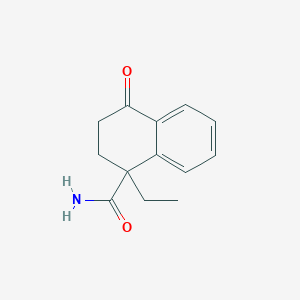
![N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide](/img/structure/B13888707.png)
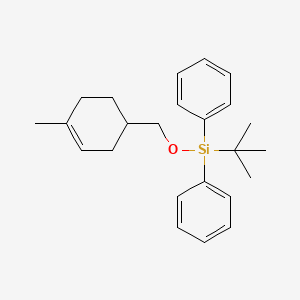
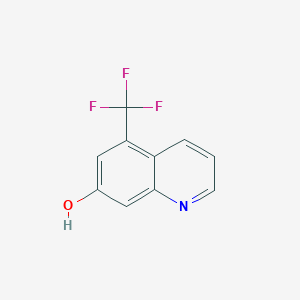
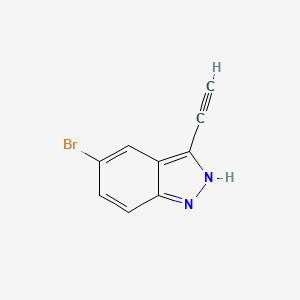
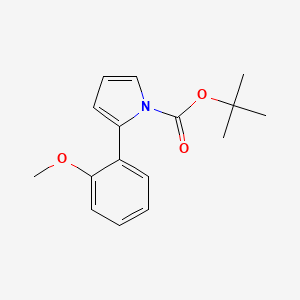
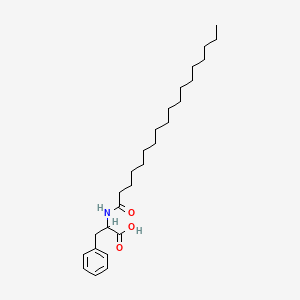
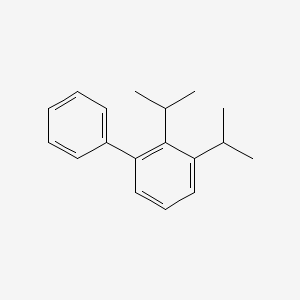
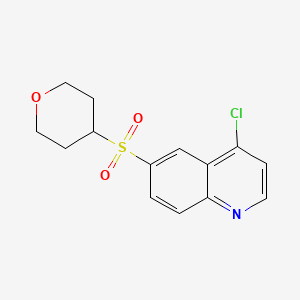
![2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13888761.png)
